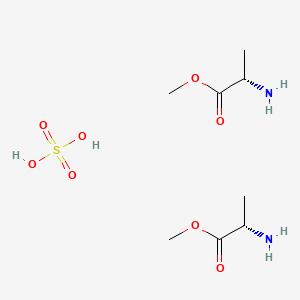

Bis(O-methyl-L-alanine) sulphate

Description

Properties

CAS No. |

93923-86-5 |

|---|---|

Molecular Formula |

C8H20N2O8S |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

methyl (2S)-2-aminopropanoate;sulfuric acid |

InChI |

InChI=1S/2C4H9NO2.H2O4S/c2*1-3(5)4(6)7-2;1-5(2,3)4/h2*3H,5H2,1-2H3;(H2,1,2,3,4)/t2*3-;/m00./s1 |

InChI Key |

SPABVOODSCAAQZ-QHTZZOMLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)N.C[C@@H](C(=O)OC)N.OS(=O)(=O)O |

Canonical SMILES |

CC(C(=O)OC)N.CC(C(=O)OC)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Methylation Method

This method involves the direct methylation of L-alanine to form O-methyl-L-alanine, followed by the formation of the sulphate salt.

- Reagents : L-alanine, methyl iodide (or dimethyl sulfate), and sulfuric acid.

- Procedure :

- Dissolve L-alanine in a suitable solvent (e.g., dimethylformamide).

- Add methyl iodide or dimethyl sulfate gradually to the solution while stirring.

- After the reaction completes, add sulfuric acid to form the this compound.

- Yield : Typically around 70-85%.

Mixed Anhydride Method

This method utilizes a mixed anhydride approach to synthesize O-methyl-L-alanine derivatives before converting them into the sulphate form.

- Reagents : L-alanine methyl ester, ethyl chloroformate, triethylamine, and sulfuric acid.

- Procedure :

- Prepare a solution of L-alanine methyl ester in dichloromethane.

- Add ethyl chloroformate and triethylamine while maintaining low temperatures (around -20°C).

- Stir for several hours until complete.

- Neutralize with sulfuric acid to yield this compound.

- Yield : Approximately 60-75%.

Palladium-Catalyzed Coupling Method

This advanced method involves palladium-catalyzed reactions for higher selectivity in forming bis(O-methyl-L-alanine).

- Reagents : Protected L-alanine derivatives, palladium catalyst, phosphine ligands, and sulfuric acid.

- Procedure :

- React protected L-alanine derivatives with a leaving group in the presence of a palladium catalyst.

- Follow up with treatment using sulfuric acid to form the sulphate salt.

- Yield : Generally higher than other methods, around 80-90%.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each preparation method:

| Method | Key Reagents | Temperature | Typical Yield (%) |

|---|---|---|---|

| Direct Methylation | Methyl iodide, sulfuric acid | Room temperature | 70-85 |

| Mixed Anhydride | Ethyl chloroformate, triethylamine | -20°C | 60-75 |

| Palladium-Catalyzed | Pd catalyst, phosphine ligands | Varies (50-100°C) | 80-90 |

Chemical Reactions Analysis

Types of Reactions: Bis(O-methyl-L-alanine) sulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds, often using reducing agents like hydrogen or metal hydrides.

Substitution: The sulphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the sulphate group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .

Scientific Research Applications

Bis(O-methyl-L-alanine) sulphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which bis(O-methyl-L-alanine) sulphate exerts its effects involves its interaction with specific molecular targets. The sulphate group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s structure allows it to interact with proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

L-Alanine (C₃H₇NO₂): The simplest α-amino acid, used as a proteinogenic building block and flavoring agent .

N-Methyl-L-alanine (C₄H₉NO₂): An N-alkylated derivative of alanine, classified as a biomarker in metabolic studies .

Magnesium Sulphate (MgSO₄): A widely studied sulphate salt used in analgesia and anesthesia .

Comparative Data Table

| Property | Bis(O-methyl-L-alanine) Sulphate | L-Alanine | N-Methyl-L-alanine | Magnesium Sulphate |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₈N₂O₈S | C₃H₇NO₂ | C₄H₉NO₂ | MgSO₄ |

| Molecular Weight | ~302.3 g/mol | 89.09 g/mol | 103.12 g/mol | 120.37 g/mol |

| Solubility (Water) | High (sulphate enhances solubility) | 166 g/L (20°C) | Moderate | 710 g/L (20°C) |

| CAS Number | Not explicitly reported | 56-41-7 | 3913-67-5 | 7487-88-9 |

| Biological Role | Likely stabilizer/drug carrier | Protein synthesis | Metabolic biomarker | Electrolyte/analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.